molecular formula C14H21NO2 B3074227 Methyl 4-[(pentylamino)methyl]benzoate CAS No. 1019518-32-1

Methyl 4-[(pentylamino)methyl]benzoate

Cat. No.: B3074227
CAS No.: 1019518-32-1
M. Wt: 235.32 g/mol
InChI Key: OMBWGYSIRWLSHI-UHFFFAOYSA-N
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Description

Methyl 4-[(pentylamino)methyl]benzoate: is an organic compound with the molecular formula C14H21NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a pentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(pentylamino)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with pentylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sodium triacetoxyborohydride to facilitate the formation of the amine bond . The esterification step can be carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to reduce reaction time and improve product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(pentylamino)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-[(pentylamino)methyl]benzoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 4-[(pentylamino)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentylamino group provides additional hydrophobic interactions and flexibility compared to other similar compounds .

Properties

IUPAC Name

methyl 4-[(pentylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-4-5-10-15-11-12-6-8-13(9-7-12)14(16)17-2/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBWGYSIRWLSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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